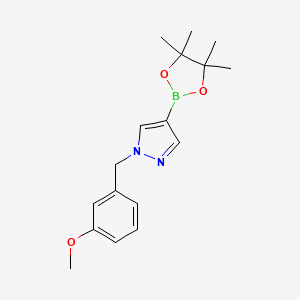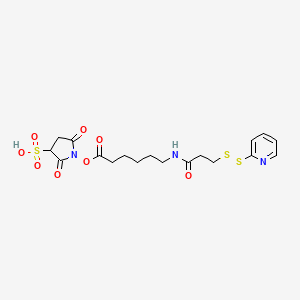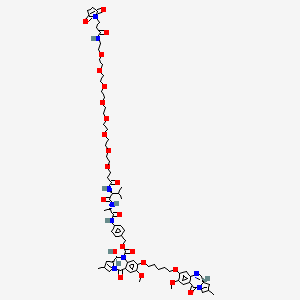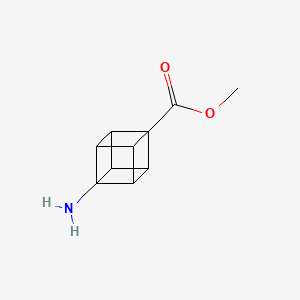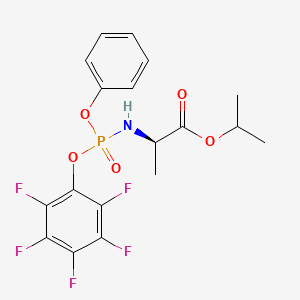
beta-D-tetraacetylgalactopyranoside-PEG1-N3
説明
Beta-D-tetraacetylgalactopyranoside-PEG1-N3 is a cleavable 1 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The synthesis involves the use of click chemistry, a type of chemical reaction that is characterized by its efficiency, reliability, and selectivity .Molecular Structure Analysis
The molecular structure of beta-D-tetraacetylgalactopyranoside-PEG1-N3 includes an Azide group, which is a functional group characterized by the formula RN3 .Chemical Reactions Analysis
Beta-D-tetraacetylgalactopyranoside-PEG1-N3 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of beta-D-tetraacetylgalactopyranoside-PEG1-N3 is 461.42 . Its chemical formula is C18H27N3O11 .科学的研究の応用
PEG in Radiolabeled Peptide Development
PEG spacers of varying lengths are used in the development of radiolabeled peptides for imaging and targeted radionuclide therapy in cancer research. For instance, PEG spacers were used in bombesin-based radiolabeled antagonists to study their biological profiles, revealing that different PEG lengths can influence the pharmacokinetics and biodistribution of these compounds (Jamous et al., 2014).
PEGylation in Protein Therapeutics
PEGylation, the process of attaching PEG chains to proteins, is a strategy to improve the stability, solubility, and pharmacokinetic properties of therapeutic proteins. This method has been applied to recombinant interferon-beta-1b, which is used for multiple sclerosis treatment, demonstrating that PEGylation can enhance the drug's efficacy and reduce immunogenicity (Basu et al., 2006).
PEG in Biomaterials for Biomedical Applications
PEG has been blended with chitosan in biomaterials to improve their biocompatibility and physical properties. This combination enhances protein adsorption, cell adhesion, and proliferation, making it suitable for biomedical applications (Zhang et al., 2002).
PEG in Gene Expression Regulation
PEG has been found to play a role in gene expression regulation. For example, Peg1/Mest, a gene identified through cDNA subtraction hybridization, is an imprinted gene expressed from the paternal genome and is important in embryonic development (Kaneko-Ishino et al., 1995).
PEG in Drug Delivery Systems
PEGylated peptide conjugates have been investigated for their potential in drug delivery systems. These systems utilize the self-assembly properties of PEGylated peptides to create stable and efficient delivery vehicles (Castelletto et al., 2010).
作用機序
Target of Action
The primary target of beta-D-tetraacetylgalactopyranoside-PEG1-N3 is the synthesis of antibody-drug conjugates (ADCs) . This compound is a cleavable ADC linker, which means it plays a crucial role in connecting the antibody to the drug in ADCs .
Mode of Action
Beta-D-tetraacetylgalactopyranoside-PEG1-N3 is a click chemistry reagent, which means it can undergo specific chemical reactions to form a larger complex . Specifically, it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The main biochemical pathway involved is the synthesis of ADCs. In this process, the beta-D-tetraacetylgalactopyranoside-PEG1-N3 serves as a linker that connects the antibody to the drug . The specific reactions it undergoes (CuAAc and SPAAC) allow it to form a stable connection between these two components .
Pharmacokinetics
As a cleavable adc linker, it is designed to be stable in the bloodstream but to release the drug once inside target cells .
Result of Action
The result of the action of beta-D-tetraacetylgalactopyranoside-PEG1-N3 is the successful formation of ADCs . These ADCs can deliver drugs directly to target cells, thereby increasing the efficacy of the drug and reducing side effects .
Action Environment
The action of beta-D-tetraacetylgalactopyranoside-PEG1-N3 is influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAc reaction . Additionally, the stability of the compound and its ability to release the drug may be affected by the conditions inside the target cells .
Safety and Hazards
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15+,16+,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJNIAQTXDUKV-DISONHOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-tetraacetylgalactopyranoside-PEG1-N3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



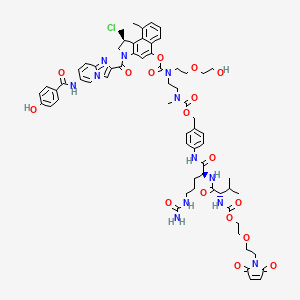
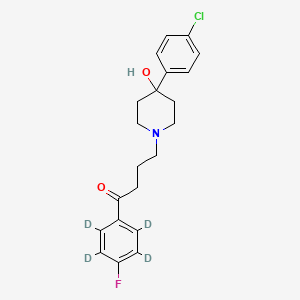

![2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium](/img/structure/B3181853.png)

